Home > Products > Screening Compounds P78406 > N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide - 896681-60-0

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Catalog Number: EVT-2958972
CAS Number: 896681-60-0
Molecular Formula: C27H30N4O7S
Molecular Weight: 554.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a complex organic molecule with significant potential in medicinal chemistry. This compound features a unique structure that incorporates multiple functional groups and fused ring systems, which may contribute to its biological activity.

Source

This compound has been referenced in various chemical databases and literature, including ChemDiv and BenchChem, where its properties and synthesis methods are discussed. The molecular weight of the compound is reported as 536.69 g/mol, and its molecular formula is C29H36N4O4S .

Classification

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide can be classified under the category of pharmaceutical compounds, particularly those with potential anticancer and antibacterial properties due to the presence of the quinazoline moiety and benzodioxole structure.

Synthesis Analysis

Methods

The synthesis of this compound typically involves several steps of organic reactions that may include:

  1. Formation of the Benzodioxole Ring: This initial step establishes the core structure essential for further modifications.
  2. Construction of the Quinazoline Core: This involves cyclization reactions that create the fused ring system characteristic of quinazolines.
  3. Introduction of Functional Groups: The butylcarbamoyl and sulfanyl groups are introduced through specific coupling reactions.
  4. Final Acylation: This step introduces the butanamide group to complete the synthesis.

Technical Details

Each synthetic step requires precise control over reaction conditions such as temperature, solvent choice, and catalyst use to optimize yield and purity. For example, acylation reactions often necessitate anhydrous conditions to prevent hydrolysis.

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Weight: 536.69 g/mol
  • Molecular Formula: C29H36N4O4S
  • LogP: 6.8095 (indicating high lipophilicity)
  • Hydrogen Bond Acceptors: 8
  • Hydrogen Bond Donors: 1
    These properties suggest a complex interaction profile with biological targets .
Chemical Reactions Analysis

Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide can participate in various chemical reactions:

  1. Oxidation: Involves the introduction of oxygen or removal of hydrogen.
  2. Reduction: Addition of hydrogen or removal of oxygen.
  3. Substitution Reactions: Replacement of functional groups.
  4. Coupling Reactions: Formation of new carbon-carbon or carbon-nitrogen bonds.

These reactions are crucial for modifying the compound to enhance its pharmacological properties .

Mechanism of Action

The mechanism of action for this compound is likely multifaceted due to its complex structure. It may interact with various biological targets such as:

  1. Enzyme Inhibition: Potentially inhibiting key enzymes involved in cell proliferation.
  2. Receptor Modulation: Affecting signaling pathways through receptor interactions.
  3. DNA Interference: Binding to nucleic acids could disrupt normal cellular functions.

The exact pathways depend on the specific biological context and target engagement .

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically a solid at room temperature with a melting point that may vary based on purity and crystalline form.

Chemical Properties

Relevant chemical properties include:

  • Solubility: The logSw value indicates low water solubility (-5.5023), suggesting it may require specific formulations for biological applications.
  • Polarity: The polar surface area (68.1 Ų) indicates moderate polarity which may influence its absorption and distribution in biological systems .
Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  2. Biochemical Research: Studying enzyme mechanisms or cellular signaling pathways.
  3. Pharmaceutical Development: Formulating new therapies based on its unique structural characteristics.

The ongoing research into similar compounds indicates a promising future for this class in therapeutic applications .

Properties

CAS Number

896681-60-0

Product Name

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide

Molecular Formula

C27H30N4O7S

Molecular Weight

554.62

InChI

InChI=1S/C27H30N4O7S/c1-2-3-8-28-25(33)14-39-27-30-19-12-23-22(37-16-38-23)11-18(19)26(34)31(27)9-4-5-24(32)29-13-17-6-7-20-21(10-17)36-15-35-20/h6-7,10-12H,2-5,8-9,13-16H2,1H3,(H,28,33)(H,29,32)

InChI Key

KJHUKGRKRUGOKR-UHFFFAOYSA-N

SMILES

CCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCC(=O)NCC4=CC5=C(C=C4)OCO5)OCO3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.